Methyltriphenylphosphonium iodide-d3 (CAS: 1560-56-1) is a highly enriched isotopologue of the standard Wittig reagent precursor, utilized primarily for introducing a terminal deuterated methylidene group (=CD2) onto aldehydes and ketones. Commercially supplied at ≥95-99 atom % D isotopic purity, it exists as a stable, white crystalline solid . Its primary procurement value lies in its dual role: it provides the precise isotopic labeling required for kinetic isotope effect (KIE) studies and mass spectrometry internal standards, while maintaining the robust, predictable reactivity of a standard phosphonium ylide precursor. The specific choice of the iodide counterion over the bromide equivalent is a direct result of the superior handling characteristics of its liquid precursor (CD3I), ensuring high-purity synthesis and reliable batch-to-batch reproducibility for industrial and analytical applications .
Attempting to substitute Methyltriphenylphosphonium iodide-d3 with either its non-deuterated counterpart or alternative deuterating methods fundamentally compromises downstream applications. Non-deuterated substitution fails because it cannot provide the +3 Da mass shift necessary to resolve internal standards from natural 13C isotopic interference in LC-MS/GC-MS workflows, nor can it probe C-H bond cleavage rates in metabolic stability assays. Furthermore, while alternative deuteration strategies (such as D2O/NaOD exchange) can label enolizable positions, they cannot reliably or exclusively install a terminal =CD2 group via carbon-carbon bond formation. Finally, substituting the iodide-d3 salt with a theoretical bromide-d3 salt introduces severe manufacturing and handling challenges, as the gaseous nature of the CD3Br precursor (bp ~4 °C) complicates stoichiometric control and reduces the purity of the final isolated salt compared to the liquid CD3I precursor (bp ~42 °C) [1].
When synthesizing internal standards via Wittig olefination, the isotopic purity of the precursor dictates the mass shift of the terminal alkene. Methyltriphenylphosphonium iodide-d3 provides up to 99 atom % D isotopic enrichment, ensuring a clean +3 Da mass shift . In contrast, non-deuterated baselines yield natural abundance isotopic distributions that overlap with M+1 and M+2 13C peaks. The +3 Da shift is the absolute minimum required to cleanly resolve the internal standard from the analyte in LC-MS/GC-MS workflows.
| Evidence Dimension | Isotopic mass shift and purity |
| Target Compound Data | +3 Da shift (≥95-99 atom % D) |
| Comparator Or Baseline | +0 Da shift (~0.015% D natural abundance) |
| Quantified Difference | +3 Da mass separation |
| Conditions | LC-MS/GC-MS internal standard synthesis |
Procurement of the highly enriched precursor is mandatory to prevent signal overlap and ensure quantitative accuracy in pharmacokinetic assays.
The commercial and laboratory preference for the iodide-d3 salt over the bromide-d3 analog is driven by precursor physical properties. The synthesis of the phosphonium salt requires reacting triphenylphosphine with a deuterated methyl halide. Deuterated methyl iodide (CD3I) is a liquid at standard temperature and pressure (bp ~42 °C), whereas deuterated methyl bromide (CD3Br) is a gas (bp ~4 °C) [1]. This allows the iodide-d3 salt to be manufactured with precise stoichiometric control and high crystalline purity using standard glassware, avoiding the need for specialized pressurized gas handling.
| Evidence Dimension | Precursor boiling point and phase at STP |
| Target Compound Data | CD3I precursor (bp ~42 °C, liquid) |
| Comparator Or Baseline | CD3Br precursor (bp ~4 °C, gas) |
| Quantified Difference | 38 °C difference in boiling point |
| Conditions | Standard temperature and pressure (STP) synthesis |
The liquid state of the CD3I precursor ensures reproducible, high-yield manufacturing of the phosphonium salt, translating to higher batch-to-batch consistency and lower procurement costs.
A critical procurement question is whether substituting the standard non-deuterated bromide salt with the deuterated iodide salt requires re-optimizing the Wittig reaction. Literature confirms that the counterion (iodide vs. bromide) has negligible effect on the terminal olefination yield when using standard strong bases like n-BuLi or NaHMDS . Both the iodide-d3 and standard bromide salts routinely achieve >85% yields under identical conditions, allowing the iodide-d3 to serve as a direct drop-in replacement without altering solvent, stoichiometry, or temperature protocols.
| Evidence Dimension | Wittig olefination yield |
| Target Compound Data | Iodide-d3 salt (>85% yield) |
| Comparator Or Baseline | Standard Bromide salt (>85% yield) |
| Quantified Difference | Negligible yield variance (counterion independent) |
| Conditions | n-BuLi or NaHMDS in THF at 0 °C to RT |
Buyers can confidently procure the iodide-d3 salt for isotopic labeling without incurring the time and material costs of re-optimizing established Wittig synthetic routes.
The ≥95-99 atom % D purity of Methyltriphenylphosphonium iodide-d3 guarantees a clean +3 Da mass shift in the resulting terminal alkene . This makes it the premier reagent for synthesizing deuterated pharmaceutical analogs and metabolites, ensuring baseline resolution from natural 13C isotopic distributions during quantitative LC-MS/GC-MS analysis.
By reliably installing a terminal =CD2 group, this compound enables researchers to evaluate the metabolic stability of drug candidates . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, allowing for precise measurement of primary kinetic isotope effects (KIE) during cytochrome P450-mediated oxidation or other enzymatic degradation pathways.
Because the iodide counterion performs identically to the standard bromide counterion in strong-base Wittig olefinations, process chemists can procure this reagent as a direct drop-in substitute . This allows for the rapid generation of deuterated material lots without the need to re-optimize solvent systems, base equivalents, or reaction temperatures.
Irritant